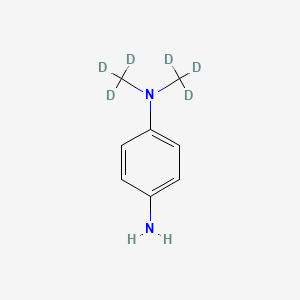

N,N-Dimethyl-p-phenylenediamine-d6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-Dimethyl-p-phenylenediamine-d6 is a deuterated derivative of N,N-Dimethyl-p-phenylenediamine, an aromatic amine. This compound is primarily used as an intermediate in the production of dyes and as a reagent in various chemical reactions. The deuterated form is often used in scientific research to study reaction mechanisms and pathways due to its unique isotopic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-p-phenylenediamine-d6 can be synthesized through the deuteration of N,N-Dimethyl-p-phenylenediamine. The process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterated reagents or solvents. One common method is the reaction of N,N-Dimethyl-p-phenylenediamine with deuterated water (D2O) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated reagents and controlled reaction conditions to ensure high yield and purity. The final product is then purified through crystallization or distillation.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dimethyl-p-phenylenediamine-d6 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form corresponding amines.

Substitution: It can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iron(III) chloride (FeCl3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophiles like alkyl halides are used in substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

N,N-Dimethyl-p-phenylenediamine-d6 is widely used in scientific research due to its unique properties. Some applications include:

Chemistry: Used as a reagent in the synthesis of dyes and other organic compounds.

Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.

Industry: Used in the production of dyes and pigments.

Wirkmechanismus

The mechanism of action of N,N-Dimethyl-p-phenylenediamine-d6 involves its interaction with various molecular targets. In oxidation reactions, it forms stable radical cations, which can further react to form quinone derivatives. These reactions are often catalyzed by metal ions such as iron(III).

Vergleich Mit ähnlichen Verbindungen

N,N-Dimethyl-p-phenylenediamine-d6 is unique due to its deuterated nature, which makes it valuable in isotopic labeling studies. Similar compounds include:

N,N-Dimethyl-p-phenylenediamine: The non-deuterated form, commonly used in dye production.

N,N-Diethyl-p-phenylenediamine: Another derivative used in similar applications.

N,N-Dimethyl-1,4-phenylenediamine: A structural isomer with different reactivity.

These compounds share similar chemical properties but differ in their specific applications and reactivity profiles.

Biologische Aktivität

N,N-Dimethyl-p-phenylenediamine-d6 (DMPD-d6) is a deuterated derivative of N,N-Dimethyl-p-phenylenediamine (DMPD), a compound known for its diverse biological activities and applications in various fields, including biochemistry and pharmacology. This article explores the biological activity of DMPD-d6, focusing on its antioxidant properties, antimicrobial effects, and its role in oxidative stress evaluation.

- Chemical Formula : C₆H₈N₂

- Molecular Weight : 110.14 g/mol

- CAS Number : 99-98-9

- Deuterated Form : DMPD-d6 features deuterium atoms replacing hydrogen, which alters its physical and chemical properties, making it useful in various analytical applications.

Antioxidant Activity

DMPD-d6 is primarily recognized for its role in assessing oxidative stress. It is utilized in assays to measure the antioxidant capacity of biological samples. The mechanism involves DMPD being oxidized to a stable radical cation in the presence of oxidants, which can be quantified spectrophotometrically.

Research Findings

-

Oxidative Stress Measurement :

- A study demonstrated that DMPD could effectively measure oxidative stress levels in human plasma by producing a colorimetric change proportional to the concentration of hydroperoxides present. The absorbance at 505 nm correlates with oxidative damage markers, providing a rapid and cost-effective method for assessing oxidative status in clinical samples .

- Significance in Aging :

Antimicrobial Activity

The antimicrobial properties of DMPD-d6 have been investigated against various pathogens. The compound exhibits significant activity against certain bacteria and fungi.

Case Studies

- Bacterial Degradation :

- Antifungal Properties :

Summary of Biological Activities

Eigenschaften

IUPAC Name |

4-N,4-N-bis(trideuteriomethyl)benzene-1,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZORFPDSXLZWJF-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C1=CC=C(C=C1)N)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.